molecular formula C16H14O4 B1671081 Echinatin CAS No. 34221-41-5

Echinatin

Cat. No. B1671081
CAS RN: 34221-41-5
M. Wt: 270.28 g/mol
InChI Key: QJKMIJNRNRLQSS-WEVVVXLNSA-N
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Description

Echinatin is a component of Glycyrrhiza echinata, used for years in Chinese traditional medicine . It displays antioxidant properties and anti-inflammatory activities . This compound is a chalcone isolated from the Chinese herbal medicine Gancao with hepatoprotective and anti-inflammatory effects . It can be quickly absorbed and eliminated and extensively distributed with an absolute bioavailability of approximately 6.81% in Rat .


Synthesis Analysis

A series of novel this compound derivatives with 1,3,4-oxadiazole moieties were designed and synthesized . Most of the newly synthesized compounds exhibited moderate antiproliferative activity against four cancer cell lines .


Molecular Structure Analysis

This compound is a chalcone isolated from the Chinese herbal medicine Gancao . Its molecular formula is C16H14O4 . Natural bond orbital (NBO) analysis suggests an extended conjugation in the molecule, including a keto-ethylenic group (–CO–CH=CH–) connecting both the rings .


Chemical Reactions Analysis

This compound’s conformational and electronic properties in different dielectric media have been investigated using density functional calculations . Molecular electrostatic potentials (MEPs) have been computed to predict the reactivity of this compound toward both electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

This compound’s molecular weight is 270.28 . It has been investigated in terms of its conformational and electronic properties in different dielectric media using density functional calculations .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Echinatin, a bioactive component of licorice, has been studied for its pharmacokinetics. A study by Li et al. (2019) developed a method for quantifying this compound in rat plasma using ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This study revealed that this compound is quickly absorbed and eliminated in rats, with an absolute bioavailability of approximately 6.81%.

Cardioprotection and Myocardial Ischemia/Reperfusion Injury

This compound has been investigated for its cardioprotective effects. Tian et al. (2016) in their study published in BMC Cardiovascular Disorders link demonstrated that this compound protects against myocardial ischemia/reperfusion injury in rats. Similarly, Niu et al. (2021) in Frontiers in Pharmacology link found that this compound mitigates myocardial infarction and cardiomyocyte apoptosis, potentially through inhibition of the Hippo/Yes-associated protein signaling pathway.

Antioxidant Mechanisms

Liang et al. (2018) in Molecules link explored the antioxidant mechanisms of this compound. The study concluded that this compound may undergo electron transfer and proton transfer to exert antioxidant action, with the potential for hydrogen atom transfer at specific molecular positions.

Anti-Cancer Properties

Research by Kwak et al. (2022) in Phytotherapy Research link demonstrated that this compound induces apoptosis in colorectal cancer cells via the JNK/p38 MAPK signaling pathway, suggesting its potential as a treatment for drug-resistant cancers. Another study by Kwak et al. (2019) in Molecules link showed this compound's efficacy against esophageal squamous cell carcinoma by inducing apoptosis through ROS and ER stress-mediated signaling pathways.

Conformational and Electronic Properties

Mittal et al. (2020) in Structural Chemistry link investigated this compound’s conformational and electronic properties, offering insightsinto its extended conjugation and aromaticity. The study provided a deeper understanding of the molecule's reactivity towards electrophiles and nucleophiles, essential for its biological applications.

Antiparasitic Potential

Nielsen et al. (1995) in Bioorganic & Medicinal Chemistry Letters link described a method for preparing this compound, highlighting its potential to inhibit the growth of Leishmania parasites, indicating its use in treating leishmaniasis.

Neuroprotective Effects

Xu et al. (2022) in Pharmaceutical Biology link found that this compound protects against sevoflurane-induced hippocampal neurotoxicity and cognitive deficits. This suggests its potential application in treating cerebral nerve injury caused by surgical anesthesia.

Anticancer Activity in Esophageal Squamous Cell Carcinoma

Hong et al. (2020) in Cell Death & Disease link demonstrated this compound's ability to induce apoptosis and autophagy through inactivation of the AKT/mTOR signaling pathway, proposing its use as a novel therapeutic strategy for esophageal squamous cell carcinoma.

Inhibition of NLRP3 Inflammasome

Xu et al. (2020) in JCI Insight link showed that this compound suppresses the activation of NLRP3 inflammasome, suggesting its potential in treating NLRP3-driven diseases like septic shock and colitis.

Lung Cancer Treatment

Oh et al. (2019) in Phytotherapy Research link found that this compound inhibits EGFR and MET, effectively altering the growth of non-small-cell lung cancer cells. This suggests its role as a therapeutic agent in lung cancer therapy.

Mechanism of Action

Target of Action

Echinatin, a natural compound isolated from licorice, primarily targets alpha-hemolysin (Hla) , a cytolytic pore-forming toxin that plays a pivotal role in Staphylococcus aureus pathogenesis . It also targets transforming growth factor-beta-activated kinase 1 (TAK1) and Kelch-like ECH-associated protein 1 (Keap1) .

Mode of Action

This compound inhibits the hemolytic activity of methicillin-resistant Staphylococcus aureus (MRSA) by indirectly binding to Hla . It represses lipopolysaccharide (LPS)-induced activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways by targeting TAK1 . Furthermore, this compound directly interacts with Keap1, activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .

Biochemical Pathways

This compound affects two main biochemical pathways: the TAK1-MAPK/NF-κB pathway and the Keap1-Nrf2-HO-1 pathway . By blocking the TAK1-MAPK/NF-κB pathway, this compound suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2 (COX-2), reducing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) . Activation of the Keap1-Nrf2-HO-1 pathway enhances heme oxygenase-1 (HO-1) expression .

Pharmacokinetics

This compound can be quickly absorbed and eliminated, and it is extensively distributed in the body. Its absolute bioavailability is approximately 681% .

Result of Action

This compound exerts anti-inflammatory effects in vitro and in vivo . It reduces LPS-induced mRNA expression and release of interleukin-1β (IL-1β) and IL-6 in RAW264.7 cells . In vivo, this compound ameliorates LPS-induced lung inflammatory injury and reduces the production of IL-1β and IL-6 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a coculture system of A549 cells and S. aureus, this compound significantly reduces cell damage . Moreover, this compound exhibits a significant therapeutic effect in an MRSA-induced mouse pneumonia model .

Safety and Hazards

Echinatin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKMIJNRNRLQSS-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019928
Record name Echinatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34221-41-5
Record name Echinatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034221415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECHINATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3816S4UA9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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